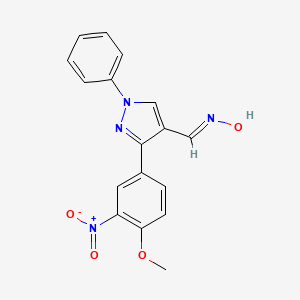

3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole derivatives are of significant interest in the field of organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. They exhibit a range of properties that make them valuable for various synthetic applications and as intermediates in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, including the condensation of hydrazines with 1,3-diketones or the reaction of aldehydes with hydrazines in the presence of various catalysts. For example, substituted 2-aminobenzo[b]pyrans were synthesized through a three-component condensation involving aromatic aldehydes, suggesting a potential route for similar pyrazole derivatives (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure of related compounds can be established through X-ray diffraction analysis, providing insights into their geometric and electronic structure. This method has been applied to determine the structure of various pyrazole derivatives, indicating its applicability for analyzing the structure of "3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime" (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their substituents. Their reactivity is influenced by the electronic effects of substituents, as demonstrated in studies involving the nitrosation of oximes to yield pyrazole derivatives (Hansen & Novak, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of pyrazole derivatives can be significantly affected by their molecular structure. These properties are crucial for their application in various fields and can be studied using techniques like X-ray diffraction and spectroscopic methods (Mary et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity, stability, and potential for forming hydrogen bonds, are central to their applications in chemical synthesis and drug design. These properties can be explored through experimental and theoretical studies, providing insights into the behavior of these compounds under various conditions (Attaryan et al., 2012).

科学研究应用

合成技术

- 一项研究讨论了通过格氏试剂加成到某些肟中来合成 pH 敏感自旋探针,展示了用于特定科学应用中创建化合物的先进技术 (Kirilyuk 等人,2003).

抗菌和抗氧化特性

- 对生物活性甲酰基吡唑类似物的研究,包括目标化合物的衍生物,揭示了芳环中的某些取代基增强了体外抗菌活性和抗氧化能力。这证明了该化合物在开发新的抗菌剂和抗氧化剂中的潜力 (Gurunanjappa 等人,2017).

非线性光学材料中的合成和应用

- 一项关于基于吡唑的衍生物的合成、光物理和理论研究强调了它们在非线性光学应用中的用途。该研究重点介绍了分子结构如何影响光学特性,强调了此类化合物在创建先进光学材料中的潜力 (Lanke & Sekar,2016).

药物和生物学研究

- 已经评估了新型壳聚糖席夫碱的抗菌活性,这些席夫碱源自杂环吡唑甲醛衍生物,包括类似于目标化合物的衍生物。这项工作表明了这些化合物在抗菌应用中的潜力及其在药物化学中作为功能材料的作用 (Hamed 等人,2020).

高级有机合成

- 通过分子内腈氧化物环加成合成吡唑并[4′,3′:5,6]吡喃并[4,3-c][1,2]噁唑的有趣方法证明了肟在有机合成中的多功能性。这种方法为复杂杂环体系提供了一条直接的途径,展示了该化合物在合成有机化学中的用途 (Milišiūnaitė 等人,2021).

还原胺化技术

- 使用 NaBH4/I2 作为还原剂对相关化合物进行直接还原胺化,突出了有机合成中构建仲胺的宝贵方法。该技术对于开发药物中的生物活性分子和中间体至关重要 (Bawa 等人,2009).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(NE)-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c1-25-16-8-7-12(9-15(16)21(23)24)17-13(10-18-22)11-20(19-17)14-5-3-2-4-6-14/h2-11,22H,1H3/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCVESKZCNLXQK-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5587400.png)

![(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587409.png)

![4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5587417.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)

![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)